![molecular formula C25H34N2O B14499554 1-Cyclohexyl-4-[2-(4-methoxyphenyl)-1-phenylethyl]piperazine CAS No. 63384-29-2](/img/structure/B14499554.png)
1-Cyclohexyl-4-[2-(4-methoxyphenyl)-1-phenylethyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-4-[2-(4-methoxyphenyl)-1-phenylethyl]piperazine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclohexyl group, a methoxyphenyl group, and a phenylethyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-4-[2-(4-methoxyphenyl)-1-phenylethyl]piperazine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature . Another approach includes the use of iodocyclohexane and DMF, followed by reflux reaction and crystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-4-[2-(4-methoxyphenyl)-1-phenylethyl]piperazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Cyclohexyl-4-[2-(4-methoxyphenyl)-1-phenylethyl]piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-4-[2-(4-methoxyphenyl)-1-phenylethyl]piperazine involves its interaction with specific molecular targets. As a sigma-2 receptor agonist, it induces cell death via mitochondrial superoxide production and caspase activation . This mechanism is particularly relevant in the context of cancer research, where it has shown effectiveness in preclinical tumor models.
Comparison with Similar Compounds
Similar Compounds
1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine: Shares the piperazine ring but has different substituents.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains methoxyphenyl and dimethylaniline moieties.
Uniqueness
1-Cyclohexyl-4-[2-(4-methoxyphenyl)-1-phenylethyl]piperazine is unique due to its specific combination of cyclohexyl, methoxyphenyl, and phenylethyl groups attached to the piperazine ring
Properties
CAS No. |
63384-29-2 |
|---|---|
Molecular Formula |
C25H34N2O |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
1-cyclohexyl-4-[2-(4-methoxyphenyl)-1-phenylethyl]piperazine |
InChI |
InChI=1S/C25H34N2O/c1-28-24-14-12-21(13-15-24)20-25(22-8-4-2-5-9-22)27-18-16-26(17-19-27)23-10-6-3-7-11-23/h2,4-5,8-9,12-15,23,25H,3,6-7,10-11,16-20H2,1H3 |
InChI Key |
JNPGYEYFROXAKK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C2=CC=CC=C2)N3CCN(CC3)C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


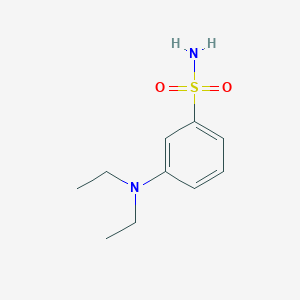
![6-Methyl-2-(4-methylphenyl)imidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B14499482.png)
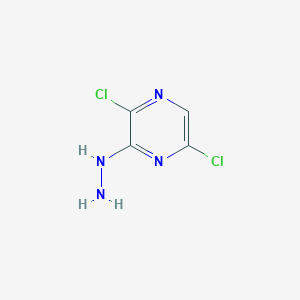
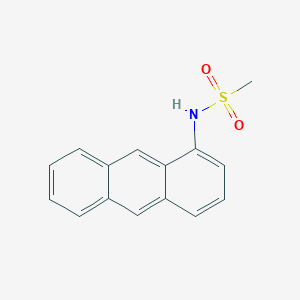
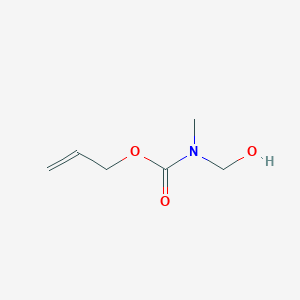
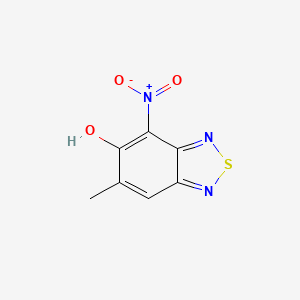
![15,18,21-Trioxa-1,5,9,13-tetrathiadispiro[5.1.5~8~.9~6~]docosane](/img/structure/B14499522.png)
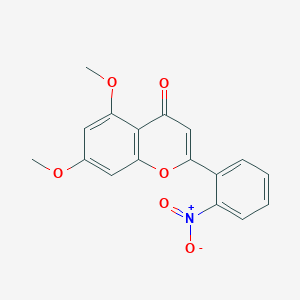
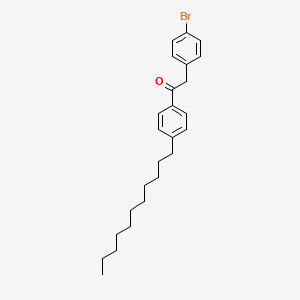
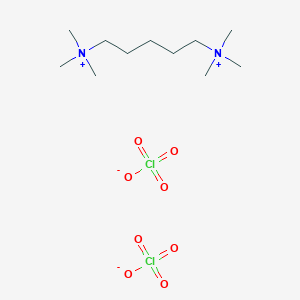
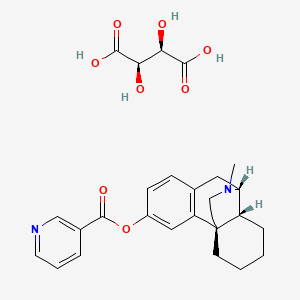
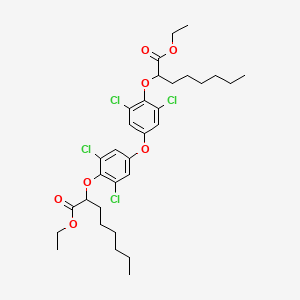
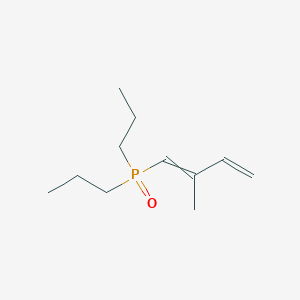
![5H-[1,2,4]triazolo[1,5-b]indazole](/img/structure/B14499564.png)
